Ergosine

Overview

Description

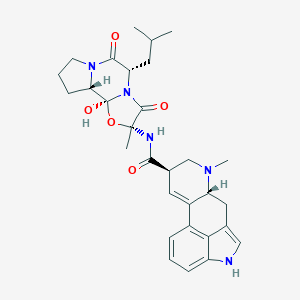

Ergosine is a naturally occurring ergot alkaloid produced by fungi, particularly by the Claviceps purpurea species. Ergot alkaloids are known for their significant effects on the central nervous system due to their structural similarity to neurotransmitters. This compound, like other ergot alkaloids, has a complex chemical structure that includes an indole ring system, making it a subject of interest in various scientific fields .

Mechanism of Action

Target of Action

Ergosine, like other ergot alkaloids, has a complex mechanism of action. It has partial agonist and/or antagonist activity against tryptaminergic, dopaminergic, and alpha-adrenergic receptors depending on their site . These receptors play crucial roles in various physiological processes, including neurotransmission, vascular tone regulation, and uterine contraction .

Mode of Action

This compound interacts with its targets (tryptaminergic, dopaminergic, and alpha-adrenergic receptors) to modulate their activity. This interaction can result in vasoconstriction, depression of central vasomotor centers, and stimulation of uterine contractions . The specific effects depend on the receptor type and location, as well as the physiological context.

Biochemical Pathways

This compound, as an ergot alkaloid, is involved in several biochemical pathways. It is known to modulate diverse functions controlled by the hypothalamus . .

Pharmacokinetics

Ergot alkaloids are generally known for their ability to cross the blood-brain barrier and exert effects on the central nervous system . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are complex and depend on the specific physiological context. For instance, in the context of vascular tone regulation, this compound can cause vasoconstriction . In the uterus, it can stimulate contractions . These effects are due to this compound’s interaction with various receptors and its modulation of their activity.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, cool and wet environmental conditions promote ergot infection in crops and grasses, which can affect the production and availability of ergot alkaloids like this compound . Additionally, the physiological environment, such as the presence of other signaling molecules, can also influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ergosine typically involves the incorporation of thiazolidine-4-carboxylic acid into the ergot alkaloid structure by the Claviceps purpurea fungus. This process is complex and requires specific conditions to ensure the correct formation of the this compound molecule .

Industrial Production Methods: Industrial production of this compound involves the cultivation of Claviceps purpurea on suitable substrates, such as rye or other cereal grains. The fungal hyphae invade the ovule of the host plant and replace the developing grain with sclerotia, which contain the desired alkaloid. These sclerotia are then harvested and processed to extract this compound .

Chemical Reactions Analysis

Types of Reactions: Ergosine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and various nucleophiles for substitution reactions. The specific conditions depend on the desired modification of the this compound molecule .

Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of more oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Ergosine has a wide range of scientific research applications due to its unique chemical structure and biological activity. In chemistry, it is used as a model compound for studying the behavior of ergot alkaloids. In biology and medicine, this compound is studied for its effects on the central nervous system and its potential therapeutic applications. Additionally, this compound is used in the industry for the development of pharmaceuticals and other bioactive compounds .

Comparison with Similar Compounds

Ergosine is structurally similar to other ergot alkaloids, such as ergotamine, ergometrine, and ergocristine. These compounds share the ergoline ring system and have similar biological activities. this compound is unique in its specific receptor interactions and the resulting pharmacological effects.

List of Similar Compounds:- Ergotamine

- Ergometrine

- Ergocristine

- Ergocornine

- Ergokryptine

This compound’s unique properties and diverse applications make it a valuable compound in scientific research and industrial applications. Its complex chemical structure and interactions with various molecular targets continue to be subjects of extensive study and exploration.

Biological Activity

Ergosine, an ergot alkaloid, is a compound derived from the fungus Claviceps purpurea, which infects cereal grains and grasses. This compound, along with other ergot alkaloids, has significant biological activity that affects various physiological processes in both animals and humans. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on livestock physiology, and relevant case studies.

This compound belongs to a class of compounds known as ergoline alkaloids, characterized by a tetracyclic structure that resembles biogenic amines such as dopamine, norepinephrine, and serotonin. This structural similarity allows this compound to interact with various neurotransmitter receptors in the body, including:

- Dopamine receptors

- Adrenergic receptors

- Serotonin (5-HT) receptors

The binding of this compound to these receptors can result in agonistic or antagonistic effects, influencing numerous physiological responses such as vasoconstriction, hormonal regulation, and neurotransmission .

Biological Activity

The biological activity of this compound is primarily linked to its vasoconstrictive properties. It has been shown to affect blood flow and vascular tone, which can lead to significant physiological consequences. The following table summarizes the relative potency of this compound compared to other ergot alkaloids in terms of vasoconstriction:

| Ergot Alkaloid | Vasoconstriction Potency | Mechanism |

|---|---|---|

| Ergovaline | High | Agonist at alpha-adrenergic receptors |

| Ergotamine | High | Agonist at serotonin and adrenergic receptors |

| This compound | Moderate | Agonist at serotonin receptors |

| Ergocristine | Low | Partial agonist |

Effects on Livestock

This compound's impact on livestock has been extensively studied due to its presence in contaminated feed. The following case studies illustrate the effects of this compound and other ergot alkaloids on cattle:

- Case Study 1 : A herd exposed to 1500 ppb of ergot alkaloids exhibited moderate lameness and necrosis around the feet due to vasoconstriction .

- Case Study 2 : In another instance where cattle were exposed to 6000 ppb of ergot alkaloids, animals refused feed and displayed signs of starvation due to severe gastrointestinal distress .

- Case Study 3 : A particularly severe case involved exposure to 54,916 ppb of total ergot alkaloids, resulting in early-term abortions in a high percentage of pregnant cows .

These cases highlight the potential for this compound and other ergot alkaloids to cause significant health issues in livestock, primarily through their vasoconstrictive effects.

Research Findings

Recent studies have focused on the pharmacological profiles of ergot alkaloids, including this compound. Key findings include:

- Receptor Binding : this compound has been identified as an agonist for several serotonin receptor subtypes (e.g., 5-HT2A), which are implicated in mediating vasoconstrictive effects .

- Chronic Exposure Effects : Continuous consumption can lead to receptor accumulation and altered physiological responses over time .

- Impact on Reproductive Health : In utero exposure to ergot alkaloids has been linked to adverse outcomes such as altered fetal growth and developmental issues in livestock .

Properties

IUPAC Name |

N-[2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N5O5/c1-16(2)11-23-27(37)34-10-6-9-24(34)30(39)35(23)28(38)29(3,40-30)32-26(36)18-12-20-19-7-5-8-21-25(19)17(14-31-21)13-22(20)33(4)15-18/h5,7-8,12,14,16,18,22-24,31,39H,6,9-11,13,15H2,1-4H3,(H,32,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESVMZOPWPCFAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

561-94-4 | |

| Record name | Ergosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.